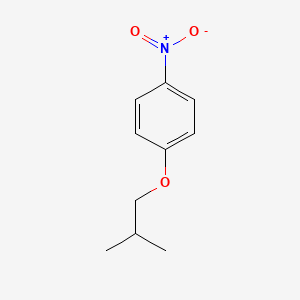

1-(2-Methylpropoxy)-4-nitrobenzene

Übersicht

Beschreibung

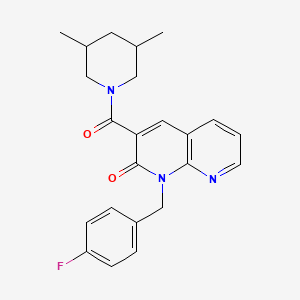

“1-(2-Methylpropoxy)-4-nitrobenzene” is a chemical compound with the molecular formula C7H16O . It contains a total of 21 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 ether (aliphatic) .

Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains a total of 21 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 ether (aliphatic) .

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Biological Activities The research on compounds related to 1-(2-Methylpropoxy)-4-nitrobenzene includes exploring their potential as anticancer and antiviral agents. For instance, derivatives of 2,4-difluorobenzene, which share a structural resemblance with this compound, were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The nitro derivatives exhibited weak to moderate cytotoxicity, indicating their potential for further investigation as therapeutic agents. However, these compounds were found inactive as antiviral agents against HIV-1, HIV-2, and herpes simplex virus (Wang et al., 2000).

Environmental Applications The detection and degradation of nitrobenzene, a structurally similar compound to this compound, have significant environmental implications. Research has focused on developing sensitive and selective methods for the detection of nitrobenzene, an environmental pollutant, using nanocomposite modified electrodes. These advancements highlight the potential of applying novel nanomaterials for environmental monitoring and remediation efforts (Kubendhiran et al., 2017).

Advanced Material Synthesis Compounds related to this compound have been utilized in the synthesis of advanced materials and catalysts. For example, the development of trinuclear nickel(II) complexes involving Schiff base ligands that contain nitrobenzene moieties showcases the role of these compounds in creating materials with potential applications in magnetism and catalysis (Ahmadi & Amani, 2012).

Photophysical and Photochemical Studies The complex photophysics and photochemistry of nitroaromatic compounds, like nitrobenzene, offer insights into the behavior of this compound under UV light. Studies have elucidated decay paths and reactive intermediates, contributing to a better understanding of the photodegradation processes and potential applications in photoresponsive materials (Giussani & Worth, 2017).

Electrochemical Degradation The electrochemical degradation of nitrobenzene using novel catalysts and conditions, including the use of reduced graphene oxide, presents a method for treating nitrobenzene pollutants. This research could be extended to the degradation of related compounds like this compound, offering a viable approach for the remediation of industrial wastewater containing nitroaromatic pollutants (Gao et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-methylpropoxy)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRILJGXNFOWEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2750716.png)

![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2750724.png)

![(E)-1-methyl-3-(1-(styrylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2750732.png)

![N-(2,5-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2750735.png)

![N1-(2,4-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2750737.png)

![4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2750738.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2750739.png)